molecular formula C14H13N3OS2 B12558340 N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide CAS No. 142310-47-2

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide

Cat. No.: B12558340
CAS No.: 142310-47-2
M. Wt: 303.4 g/mol
InChI Key: ZFNCYNIHSNSVEE-UHFFFAOYSA-N
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Description

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide is a synthetic benzothiophene derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a benzothiophene core, a privileged structure in heterocyclic chemistry known for its diverse biological activities and its presence in many therapeutic agents . The specific substitution pattern on the benzothiophene scaffold, including the cyano group at the 3-position and the morpholine-4-carbothioamide moiety at the 2-position, is designed to modulate the compound's electronic properties, lipophilicity, and its ability to interact with biological targets. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules . Its structure suggests potential for exploration in various research areas, including the development of enzyme inhibitors and the study of protein-ligand interactions, given that related heterocyclic compounds have demonstrated a range of pharmacological activities such as antimicrobial, antiviral, and anticancer effects . This product is provided for laboratory research and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

142310-47-2

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3-cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide

InChI

InChI=1S/C14H13N3OS2/c15-9-11-10-3-1-2-4-12(10)20-13(11)16-14(19)17-5-7-18-8-6-17/h1-4H,5-8H2,(H,16,19)

InChI Key

ZFNCYNIHSNSVEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)NC2=C(C3=CC=CC=C3S2)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyano-1-benzothiophen-2-amine

The benzothiophen core with a cyano group at position 3 is a critical intermediate. Common approaches include:

Method Reagents/Conditions Yield Reference
Electrophilic Cyanation Cyanogen bromide (BrCN) in acetic acid, followed by reduction with H2/Pd-C ~60-70% Analogous to
Sandmeyer Reaction Diazotization of 3-amino-1-benzothiophene with CuCN in DMF ~50-60% General practice

For example, in a study on related cyano-substituted benzothiophenes, electrophilic cyanation using BrCN in acidic conditions achieved moderate yields.

Preparation of Morpholine-4-carbothioamide

Morpholine-4-carbothioamide can be synthesized via:

Method Reagents/Conditions Yield Reference
Thiourea Reaction Morpholine + thiourea derivative (e.g., 2-cyanothioacetamide) in DMF, triethylamine ~80-90%
Dehydration of Amide Morpholine-4-carboxamide + P2S5 in pyridine, reflux ~70% General method

A high-yield protocol for 2-cyanothioacetamide derivatives involves stirring bis(methylthio)methylene malononitrile with cyanothioacetamide in DMF with triethylamine, achieving 99% yield. This suggests similar conditions may be effective for morpholine-4-carbothioamide synthesis.

Coupling Strategies

Direct Amide/Thioamide Coupling

The final step involves coupling 3-cyano-1-benzothiophen-2-amine with morpholine-4-carbothioamide. Common methods include:

Method Reagents/Conditions Yield Reference
DCC/EDCI-Mediated DCC or EDCI in DMF, morpholine-4-carbothioamide, room temperature ~50-70%
Mitsunobu Reaction DIAD, PPh3, morpholine-4-carbothioamide, THF, 0°C → RT ~60-75% Analogous to

In a study on hydrazine-carboxamide derivatives, coupling in DMF with triethylamine yielded IC50 values as low as 9.26 μM for α-glucosidase inhibition. This suggests DMF as a favorable solvent for analogous reactions.

Optimized Reaction Conditions

Solvent and Base Selection

Solvent Base Temperature Time Yield Notes
DMF Triethylamine 20°C 8–24 h 89–99% High purity, minimal side products
THF DIAD/PPh3 0°C → RT 12 h 60–75% Requires inert atmosphere

Triethylamine in DMF is particularly effective for reactions involving cyanothioacetamide derivatives, as seen in high-yield protocols.

Challenges and Solutions

Challenge Solution Outcome
Low Regioselectivity Use directing groups (e.g., nitro) during cyanation; purify via HPLC Improved purity
Cyano Group Reactivity Protect cyano with tert-butyldimethylsilyl (TBS) during coupling Reduced side reactions

For example, in the synthesis of related benzothiophen derivatives, TBS protection of reactive groups minimized undesired transformations.

Analytical Characterization

Key characterization techniques include:

Technique Purpose Example Data
1H NMR Confirm coupling and aromatic protons δ 3.98 (s, 1H), 2.72 (s, 3H)
LC-MS Verify molecular weight and purity m/z 222 [M+H]+ for intermediates

Comparative Analysis of Reported Methods

Method Advantages Limitations
DCC/EDCI Coupling High yield, mild conditions Requires anhydrous conditions
Mitsunobu Reaction Tolerant to steric hindrance Expensive reagents

Chemical Reactions Analysis

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide have been tested against various bacterial strains, showcasing potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives often fall within a range that suggests effectiveness comparable to standard antibiotics .

Antiviral Properties
The compound has also been investigated for its antiviral potential. Studies have shown that certain derivatives can inhibit the replication of viruses such as Hepatitis C, with effective concentrations in the nanomolar range. This highlights the potential of this compound as a lead compound for developing antiviral agents .

Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound has demonstrated significant anti-inflammatory effects in preclinical models. Various studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the morpholine and thiourea moieties have been shown to enhance bioactivity. For instance, substituents on the benzothiophene ring can significantly affect the compound's potency against specific pathogens .

Modification Effect on Activity Reference
Substituted benzothiopheneEnhanced antibacterial activity
Variations in morpholine structureImproved anti-inflammatory effects

Case Studies

Several case studies have documented the pharmacological effects of this compound:

Case Study 1: Antibacterial Efficacy
In a controlled study, a series of derivatives were synthesized and tested against Methicillin-resistant Staphylococcus aureus (MRSA). The most active derivative exhibited an MIC comparable to that of vancomycin, indicating its potential as an alternative treatment for resistant infections .

Case Study 2: Anti-inflammatory Mechanism
A study assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism involving cytokine modulation .

Mechanism of Action

The mechanism of action of N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. Benzothiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some benzothiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Comparison of Methods :

Compound Synthesis Route Yield (%) Key Reagents/Conditions
N-(Adamantan-1-yl)morpholine-4-carbothioamide Reflux with morpholine in ethanol 85 1-Adamantyl isothiocyanate, EtOH
N-(p-Tolyl)morpholine-4-carbothioamide Column chromatography purification 87 p-Toluidine, morpholine-4-carbonyl chloride
4-Bromobenzyl derivative Reaction with benzyl bromide in acetone 85 K2CO3, acetone, RT

The target compound likely follows analogous pathways but may require optimized conditions for the benzothiophene intermediate.

Physicochemical Properties

Property This compound (Predicted) N-(Adamantan-1-yl)morpholine-4-carbothioamide (Experimental) N-(p-Tolyl)morpholine-4-carbothioamide (Experimental)
Molecular Weight ~317.4 g/mol 308.3 g/mol 237.3 g/mol
Melting Point 150–160°C (estimated) 153–156°C 146–148°C
LogP (Lipophilicity) ~3.2 (moderate) 4.1 (high) 2.8 (moderate)
Solubility Low in water, soluble in DMSO Insoluble in water, soluble in ethanol Soluble in chloroform

The cyano group in the target compound may reduce solubility compared to adamantane derivatives but improve membrane permeability .

Biological Activity

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzothiophene core, a cyano group, and a morpholine ring. Its molecular formula is C14H13N3OSC_{14}H_{13}N_{3}OS with a molecular weight of approximately 303.4 g/mol. The presence of the cyano group suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of 5-LOX can lead to reduced production of leukotrienes, which are mediators of inflammation.

2. Anticancer Activity

The compound has also shown potential as an anticancer agent. Molecular docking studies suggest that it binds effectively to protein targets associated with cancer progression, indicating its role as a selective inhibitor in cancer pathways. For instance, it has been found to interact with proteins involved in cell proliferation and survival, contributing to its anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes like 5-LOX, the compound reduces inflammatory responses.
  • Protein Binding : Strong binding affinities to specific proteins involved in cancer pathways suggest that it may alter cellular signaling and gene expression related to tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)morpholineTetrahydrobenzothiophene coreAnti-inflammatoryEnhanced solubility due to tetrahydro modification
2-Amino-N-(benzothiazolyl)thioureaBenzothiazole instead of benzothiopheneAnticancerContains thiourea functionality
1-Benzylpiperidine derivativesPiperidine ringCNS activityFocus on central nervous system effects

The table illustrates that while these compounds share some structural similarities, this compound possesses distinct features that may confer unique interactions with biological targets compared to others.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Inhibition of 5-Lipoxygenase

A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited 5-lipoxygenase activity in vitro, leading to decreased leukotriene synthesis. This suggests its potential use in treating inflammatory diseases.

Study 2: Anticancer Efficacy

Another research article highlighted its anticancer properties by demonstrating significant cytotoxic effects against various cancer cell lines. The compound showed IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

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